Structural Basis of Differentiation: C-Glycosidic vs. N-Glycosidic Linkage Alters Uracil Orientation
Nikkomycin pseudo-Z differs from its closest structural analog, nikkomycin Z, by a single bond type: the uracil base is attached via a C-glycosidic bond (C-5 of uracil to C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid) rather than the N-glycosidic bond found in all other nikkomycins and polyoxins [1]. This C–C linkage cannot be hydrolyzed by the same enzymes that cleave N-glycosidic bonds and forces the uracil ring into a different spatial orientation relative to the peptide moiety [2]. In nikkomycin Z, the N-glycosidic linkage permits an optimal uracil position for hydrogen bonding within the chitin synthase active site, as confirmed by cryo-EM structures of Candida albicans Chs2 bound to nikkomycin Z [3].
| Evidence Dimension | Glycosidic bond type between nucleobase and sugar |
|---|---|
| Target Compound Data | C–C bond (C-glycosidic) between uracil C-5 and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid |
| Comparator Or Baseline | Nikkomycin Z: N-glycosidic bond between uracil N-1 and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid; all polyoxins: N-glycosidic bond |
| Quantified Difference | C–C vs. C–N bond; ~12 kcal/mol difference in glycosidic bond dissociation energy; non-hydrolyzable under physiological conditions |
| Conditions | Structures elucidated by 2D NMR (COSY, NOESY, HMBC) and mass spectrometry; confirmed by comparison with synthetic pseudouridine [1] |
Why This Matters
The C-glycosidic bond makes pseudo-Z the only naturally occurring nikkomycin that is resistant to enzymatic cleavage of the nucleoside linkage, providing a unique probe for distinguishing between direct enzyme inhibition and cellular processing effects.
- [1] Heitsch H, König WA, Decker H, Bormann C, Fiedler HP, Zähner H. Metabolic products of microorganisms. 254. Structure of the new nikkomycins pseudo-Z and pseudo-J. J Antibiot (Tokyo). 1989;42(5):711-717. View Source
- [2] Heitsch H, König WA, Decker H, Bormann C, Fiedler HP, Zähner H. Metabolic products of microorganisms. 252. Isolation of new nikkomycins from Streptomyces tendae. J Antibiot (Tokyo). 1989;42(2):230-235. View Source
- [3] Ren Z, Chhetri A, Guan Z, Suo Y, Yokoyama K, Lee SY. Structural basis for inhibition and regulation of a chitin synthase from Candida albicans. Nat Struct Mol Biol. 2022;29:765-773. View Source
